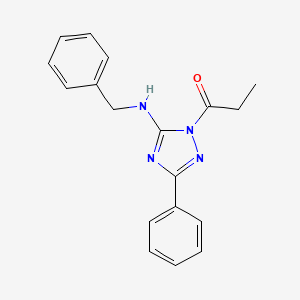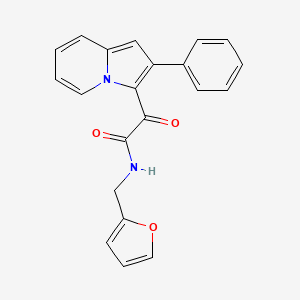![molecular formula C14H18ClNO2 B5763757 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)
1-[(4-chloro-2-methylphenoxy)acetyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2-methylphenoxy)acetyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety and mood. It has also been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-[(4-chloro-2-methylphenoxy)acetyl]piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and sedative effects. Additionally, it has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to antidepressant and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine in lab experiments is its specificity for the GABA system and dopamine and serotonin receptors. This allows for more targeted research into the effects of these systems on behavior and mood. However, one limitation is the potential for side effects, particularly at high doses.
Zukünftige Richtungen
There are a number of future directions for research into 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine that may have improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine involves the reaction of 4-chloro-2-methylphenol with acetyl chloride in the presence of triethylamine to form 4-chloro-2-methylphenyl acetate. This intermediate is then reacted with piperidine in the presence of potassium carbonate to form 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-2-methylphenoxy)acetyl]piperidine has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-11-9-12(15)5-6-13(11)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVSMMEXRDMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-1-(piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)


![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)



![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)


![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)
![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)